molecular formula C18H18O3 B3165789 (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 903309-41-1

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B3165789
CAS No.: 903309-41-1
M. Wt: 282.3 g/mol
InChI Key: PEWJYAVCWGKKPN-JXMROGBWSA-N
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Description

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2,4-dimethoxyphenyl group at the ketone position and a 3-methylphenyl substituent at the propenone terminus (Fig. 1). The compound is synthesized via Claisen-Schmidt condensation, a standard method for chalcone preparation involving base-catalyzed aldol reaction between acetophenone derivatives and substituted benzaldehydes . With a molecular weight of 298.34 g/mol and a purity of ≥95%, it is primarily utilized in research settings for exploring structure-activity relationships in medicinal chemistry and materials science .

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-13-5-4-6-14(11-13)7-10-17(19)16-9-8-15(20-2)12-18(16)21-3/h4-12H,1-3H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWJYAVCWGKKPN-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their role in various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula : C18H18O3
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 1036383-35-3
  • Density : 1.111 g/cm³
  • Boiling Point : 444.4°C at 760 mmHg

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound.

Case Study: Melanoma Cells
A study investigated the effects of a similar chalcone on melanoma cells, demonstrating significant antiproliferative effects through mechanisms such as:

  • Cell Cycle Arrest : The compound caused G2/M phase arrest by modulating proteins like cyclin B1 and p21, leading to inhibited cell proliferation .
  • Induction of Apoptosis : The compound increased the Bax/Bcl-xL ratio and cytochrome c release, activating caspases 3/7, which are critical for apoptosis .
Biological MechanismObservations
Cell Cycle ArrestG2/M phase arrest observed in treated cells
Apoptosis InductionIncreased caspase activity and mitochondrial dysfunction

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Mechanism of Action :
The compound has been shown to downregulate NF-kB signaling pathways, which play a crucial role in inflammation .

Antimicrobial Activity

Chalcones exhibit antimicrobial properties against various pathogens. A study reported that derivatives similar to this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Observed
Gram-positive BacteriaInhibition of growth
Gram-negative BacteriaReduced viability

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Chalcones

Compound Name Substituents (R1, R2) Key Structural Features Reference
Target Compound 2,4-OCH3, 3-CH3 No hydrogen bonding; high lipophilicity
(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 3,4-OCH3, 4-OH O–H···O hydrogen bonds; planar packing
(2E)-1-(biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 3,4-OCH3, biphenyl Extended conjugation; enhanced π-stacking

Antimalarial Activity

Methoxy-substituted chalcones demonstrate moderate inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR). The target compound’s 2,4-dimethoxy groups may enhance electrostatic interactions with the enzyme’s active site, similar to (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (38.16% inhibition), though lacking the amino group critical for higher activity (~50%) .

Antioxidant and Antimicrobial Properties

In DPPH radical scavenging assays, (2E)-1-(biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (C8) showed superior activity (↓TBARS levels) compared to the target compound, likely due to additional methoxy groups improving electron donation . For antibacterial activity, (2E)-3-(Acridin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (4e) exhibited MIC values of 0.78 µM against E. coli, outperforming the target compound, which lacks the acridine moiety’s DNA intercalation capability .

Electronic and Nonlinear Optical (NLO) Properties

Chalcones with electron-donating (e.g., OCH3) and electron-withdrawing (e.g., NO2) groups exhibit tunable NLO responses. The target compound’s 3-methylphenyl group provides steric hindrance, reducing hyperpolarizability (β) compared to (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (β = 2.77 × 10⁻³⁰ esu), where the nitro group enhances charge transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

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